Clorhidrato de (5-Metoxi-1H-indazol-3-il)metanamina

Descripción general

Descripción

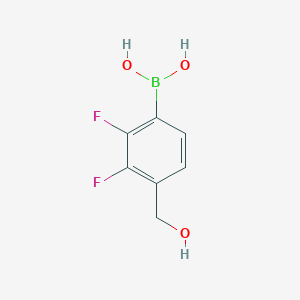

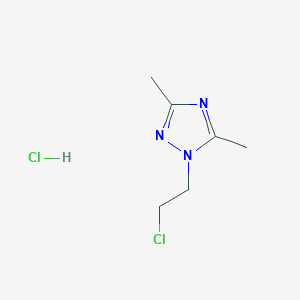

“(5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C9H12ClN3O . It has a molecular weight of 213.67 . The compound is in the form of an off-white solid .

Molecular Structure Analysis

The InChI code for “(5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride” is 1S/C9H11N3O.ClH/c1-13-6-2-3-8-7 (4-6)9 (5-10)12-11-8;/h2-4H,5,10H2,1H3, (H,11,12);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical and Chemical Properties Analysis

“(5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride” is an off-white solid . It has a molecular weight of 213.67 .

Aplicaciones Científicas De Investigación

Análisis de las aplicaciones del clorhidrato de (5-Metoxi-1H-indazol-3-il)metanamina

Actividad antimicrobiana

Una de las aplicaciones de los derivados de indazol, que incluyen compuestos como el this compound, es su actividad antimicrobiana. Se han realizado investigaciones sobre nuevos compuestos de indazol para evaluar su eficacia contra diversas cepas microbianas .

Propiedades antiinflamatorias

También se ha demostrado que los derivados de indazol poseen propiedades antiinflamatorias. Por ejemplo, se ha descubierto que ciertos derivados de indazol-3-ol inhiben la oxidación del ácido araquidónico, que es catalizada por la 5-lipoxigenasa, una enzima involucrada en el proceso inflamatorio .

Investigación sobre el cáncer

En la investigación sobre el cáncer, los compuestos de indazol se han estudiado por su potencial para inhibir el crecimiento celular. Algunos derivados han mostrado eficacia contra líneas celulares de colon y melanoma con valores de GI 50 que indican sus concentraciones inhibitorias del crecimiento .

Inhibición de los receptores del factor de crecimiento de fibroblastos (FGFR)

Los derivados de indazol también se han evaluado por sus actividades inhibitorias contra los receptores del factor de crecimiento de fibroblastos (FGFR), que juegan un papel crucial en diversos procesos biológicos, incluida la angiogénesis y la cicatrización de heridas .

Nota: El análisis anterior abarca algunas de las aplicaciones únicas del this compound en la investigación científica. Sin embargo, debido a la especificidad del compuesto y al amplio alcance de la investigación, se requiere una investigación más detallada para identificar aplicaciones únicas adicionales. La información proporcionada se basa en la investigación disponible y puede no ser exhaustiva.

[Síntesis y actividad antimicrobiana de nuevos 5-(1H-indol-3-il … Indazol: un grupo heterocíclico médicamente importante Avances recientes en Indazole … - MDPI

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as indazole derivatives, have been reported to inhibit, regulate, and modulate kinases like chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .

Mode of Action

Based on the known actions of similar compounds, it may interact with its targets (such as the aforementioned kinases) and modulate their activity . This could result in changes to cellular processes controlled by these kinases, such as cell cycle progression and cell volume regulation .

Biochemical Pathways

If the compound does indeed target kinases like chk1, chk2, and h-sgk, it could impact pathways related to cell cycle regulation and cell volume control . The downstream effects of these changes could include altered cell proliferation and cell survival .

Result of Action

If the compound does indeed modulate the activity of kinases like chk1, chk2, and h-sgk, it could potentially alter cell cycle progression and cell volume regulation . This could lead to changes in cell proliferation and survival .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride . These factors could include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells.

Análisis Bioquímico

Biochemical Properties

(5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with non-receptor tyrosine kinases, which are involved in cell growth, development, and differentiation . The compound’s indazole core allows it to inhibit the activity of these kinases, thereby modulating signaling pathways that are crucial for cellular functions. Additionally, (5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride has been shown to inhibit the oxidation of arachidonic acid to 5-hydroperoxyeicosa tetraenoic acid, catalyzed by 5-lipoxygenase . This inhibition can have anti-inflammatory effects, making the compound a potential candidate for therapeutic applications.

Cellular Effects

The effects of (5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with non-receptor tyrosine kinases affects the phosphorylation status of key signaling proteins, leading to alterations in downstream signaling cascades . This can result in changes in gene expression profiles, affecting cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, the inhibition of 5-lipoxygenase by (5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride can reduce the production of pro-inflammatory mediators, thereby influencing cellular responses to inflammation .

Molecular Mechanism

The molecular mechanism of action of (5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride involves its binding interactions with biomolecules and its ability to inhibit or activate specific enzymes. The compound binds to the active site of non-receptor tyrosine kinases, preventing their phosphorylation and subsequent activation . This inhibition disrupts the signaling pathways that rely on these kinases, leading to altered cellular responses. Additionally, (5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride inhibits 5-lipoxygenase by binding to its active site, thereby blocking the enzyme’s ability to catalyze the oxidation of arachidonic acid . This inhibition reduces the production of leukotrienes, which are potent mediators of inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride can change over time due to factors such as stability, degradation, and long-term cellular responses. The compound is generally stable under standard storage conditions, but its activity may decrease over extended periods . In in vitro studies, prolonged exposure to (5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride can lead to sustained inhibition of target enzymes and prolonged anti-inflammatory effects . In in vivo studies, the compound’s effects may diminish over time due to metabolic degradation and clearance from the body .

Dosage Effects in Animal Models

The effects of (5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular responses without causing significant toxicity . At higher doses, (5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biochemical and cellular effects .

Metabolic Pathways

(5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . These enzymes catalyze the oxidation and conjugation of (5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride, leading to the formation of metabolites that are excreted from the body . The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety profile .

Transport and Distribution

The transport and distribution of (5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic cation transporters . Once inside the cells, (5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride can bind to intracellular proteins, affecting its localization and accumulation . The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of (5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, (5-Methoxy-1H-indazol-3-yl)methanamine hydrochloride may localize to the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . Alternatively, it may be transported to the nucleus, where it can influence gene expression by interacting with nuclear receptors or transcription factors .

Propiedades

IUPAC Name |

(5-methoxy-2H-indazol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O.ClH/c1-13-6-2-3-8-7(4-6)9(5-10)12-11-8;/h2-4H,5,10H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYPABUWPQEEPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(NN=C2C=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187929-31-2 | |

| Record name | 1H-Indazole-3-methanamine, 5-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1457869.png)

![tert-Butyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1457874.png)

![[1-(Cyclopentyloxy)cyclohexyl]methanamine hydrochloride](/img/structure/B1457883.png)